3-Tert-butoxycarbonylamino cyclopentane boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

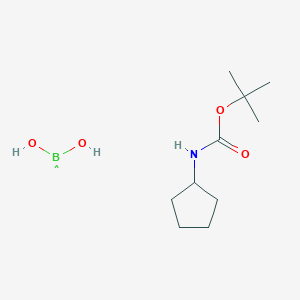

3-Tert-butoxycarbonylamino cyclopentane boronic acid is a boronic acid derivative with the molecular formula C10H20BNO4. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. The presence of both boronic acid and tert-butoxycarbonylamino groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino cyclopentane boronic acid typically involves the following steps:

Protection of the amine group: The cyclopentane amine is first protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Borylation: The protected amine is then subjected to borylation using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino cyclopentane boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The tert-butoxycarbonylamino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, inert atmosphere, elevated temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Alcohols or ketones.

Deprotection: Free amine.

Scientific Research Applications

3-Tert-butoxycarbonylamino cyclopentane boronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and anticancer agents.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino cyclopentane boronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

Drug Development: The compound can interact with molecular targets, such as proteases, through its boronic acid group, leading to inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

- 3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid

- 3-(Boc-amino)phenylboronic Acid

- 3-(Boc-amino)benzeneboronic Acid

Uniqueness

3-Tert-butoxycarbonylamino cyclopentane boronic acid is unique due to its cyclopentane ring structure, which provides additional steric hindrance and conformational flexibility compared to its phenylboronic acid counterparts. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

3-Tert-butoxycarbonylamino cyclopentane boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of boronic acids known for their diverse applications in pharmaceuticals, particularly in the development of enzyme inhibitors and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protecting group on the amino function and a boronic acid moiety. This structure contributes to its unique reactivity and biological properties.

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with specific enzymes and proteins. Boronic acids can form reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors. For instance, they are known to inhibit serine proteases and other enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. This activity is believed to result from its ability to disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds within the same structural class:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various boronic acids on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the anticancer potency .

- Antioxidant Activity : Research has shown that certain boronic acid derivatives exhibit strong antioxidant properties. These compounds were tested using methods such as DPPH radical scavenging, revealing promising results for potential therapeutic applications .

Data Tables

Properties

Molecular Formula |

C10H21BNO4 |

|---|---|

Molecular Weight |

230.09 g/mol |

InChI |

InChI=1S/C10H19NO2.BH2O2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;2-1-3/h8H,4-7H2,1-3H3,(H,11,12);2-3H |

InChI Key |

SSHFSAAORCMCPV-UHFFFAOYSA-N |

Canonical SMILES |

[B](O)O.CC(C)(C)OC(=O)NC1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.